(2R)-2-Propylcyclohexan-1-one
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Overview
Description
(2R)-2-Propylcyclohexan-1-one is an organic compound with a cyclohexane ring substituted with a propyl group at the second carbon and a ketone functional group at the first carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Propylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a propyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of a precursor compound, such as 2-propylcyclohexene, in the presence of a metal catalyst like palladium or platinum. This method ensures high yield and selectivity for the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propyl group can undergo substitution reactions, such as halogenation, where a halogen replaces one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 2-Propylcyclohexanone carboxylic acid.
Reduction: 2-Propylcyclohexanol.
Substitution: 2-Bromopropylcyclohexanone.
Scientific Research Applications
(2R)-2-Propylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Propylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the propyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Propylcyclohexan-1-one: The enantiomer of (2R)-2-Propylcyclohexan-1-one, with similar chemical properties but different biological activity.
2-Methylcyclohexanone: A structurally similar compound with a methyl group instead of a propyl group.
Cyclohexanone: The parent compound without any alkyl substitution.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different interactions with biological molecules compared to its enantiomer or other similar compounds. This specificity makes it valuable in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C9H16O |
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Molecular Weight |
140.22 g/mol |
IUPAC Name |
(2R)-2-propylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
OCJLPZCBZSCVCO-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@@H]1CCCCC1=O |
Canonical SMILES |
CCCC1CCCCC1=O |
Origin of Product |
United States |
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